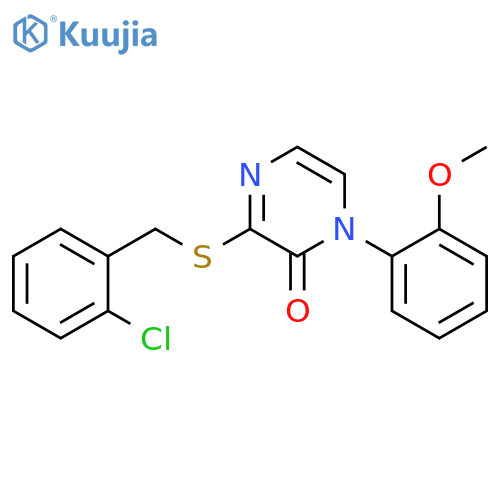

Cas no 900006-96-4 (3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one)

900006-96-4 structure

商品名:3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

CAS番号:900006-96-4

MF:C18H15ClN2O2S

メガワット:358.841902017593

CID:5493867

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-[(2-chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one

- 3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one

-

- インチ: 1S/C18H15ClN2O2S/c1-23-16-9-5-4-8-15(16)21-11-10-20-17(18(21)22)24-12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3

- InChIKey: KBSDKSJVCCKYFA-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(C2=CC=CC=C2OC)C=CN=C1SCC1=CC=CC=C1Cl

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2696-0666-3mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-5μmol |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-25mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-20μmol |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-75mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-30mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-40mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-50mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-10μmol |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2696-0666-2mg |

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one |

900006-96-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

900006-96-4 (3-{(2-chlorophenyl)methylsulfanyl}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量